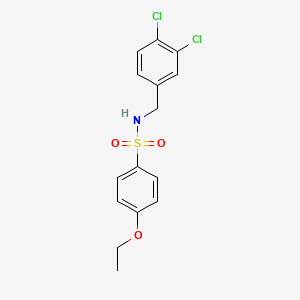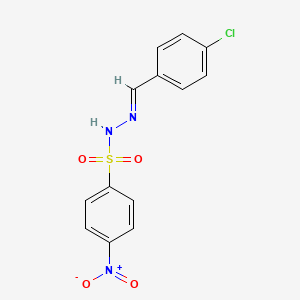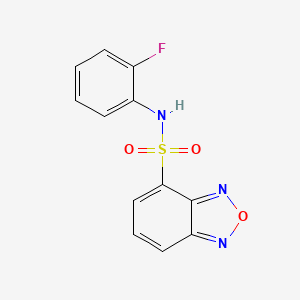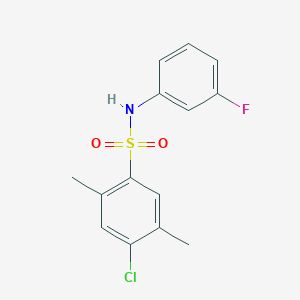![molecular formula C17H24N4O4S2 B4281992 1-[(3,4-dimethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4281992.png)
1-[(3,4-dimethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Overview
Description
1-[(3,4-Dimethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring substituted with sulfonyl groups attached to a dimethylphenyl and an ethylpyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Piperazine Core:
- Starting with piperazine, the core structure is functionalized by introducing sulfonyl groups.
- Reagents such as sulfonyl chlorides (e.g., 3,4-dimethylbenzenesulfonyl chloride and 1-ethyl-1H-pyrazol-4-ylsulfonyl chloride) are used in the presence of a base like triethylamine to facilitate the sulfonylation reaction.
-
Coupling Reactions:
- The sulfonylated piperazine is then subjected to coupling reactions to attach the dimethylphenyl and ethylpyrazolyl groups.
- Catalysts such as palladium on carbon (Pd/C) may be employed to enhance the coupling efficiency.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental compliance. This includes:
- Utilizing continuous flow reactors for better control over reaction conditions.
- Implementing green chemistry principles to minimize waste and use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Dimethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
-
Reduction:
- Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonyl groups to thiols or sulfides.
-
Substitution:
- Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols replace the sulfonyl moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH).
Major Products:
- Oxidation products: Sulfoxides, sulfones.
- Reduction products: Thiols, sulfides.
- Substitution products: Amino or thio derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Potential applications in drug discovery and development due to its unique structural features.
- Investigated for its activity against various biological targets, including enzymes and receptors.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
- Employed in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 1-[(3,4-dimethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine exerts its effects depends on its interaction with specific molecular targets. These may include:
-
Enzyme Inhibition:
- The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
-
Receptor Modulation:
- It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
-
Pathways Involved:
- The exact pathways would depend on the biological context, but could involve modulation of signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
- 1-[(3,4-Dimethylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
- 1-[(3,4-Dimethylphenyl)sulfonyl]-4-[(1-ethyl-1H-imidazol-4-yl)sulfonyl]piperazine
Uniqueness:
- The presence of both dimethylphenyl and ethylpyrazolyl groups in the same molecule provides a unique combination of steric and electronic properties.
- This dual substitution pattern may confer distinct biological activities and chemical reactivity compared to similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of 1-[(3,4-dimethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(1-ethylpyrazol-4-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S2/c1-4-19-13-17(12-18-19)27(24,25)21-9-7-20(8-10-21)26(22,23)16-6-5-14(2)15(3)11-16/h5-6,11-13H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJYOSGJPOHUBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B4281911.png)
![N-{1-[4-(propan-2-yl)phenyl]ethyl}benzenesulfonamide](/img/structure/B4281916.png)
![N-[(2-CHLOROPHENYL)METHYL]-4-ETHYLBENZENE-1-SULFONAMIDE](/img/structure/B4281924.png)
![5-BENZYL-2-{[2-(2-CHLOROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE](/img/structure/B4281929.png)

![ethyl 2-{[(2-imino-6-nitro-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4281946.png)
![6-({[3-(aminocarbonyl)-5-propyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4281954.png)

![2-(3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4281963.png)
![N'-[1-(3-chlorophenyl)propylidene]-2-(2,4-dichlorophenyl)-4-quinolinecarbohydrazide](/img/structure/B4281967.png)
![2-(4-bromophenyl)-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B4281988.png)
![1-(butylsulfonyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B4281997.png)


